methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate
Overview
Description
Methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C31H35N5O3S2 and its molecular weight is 589.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 589.21813234 g/mol and the complexity rating of the compound is 869. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to the specified chemical focus on the development of novel derivatives with potential applications in materials science and pharmacology. For instance, the preparation and properties of hyperbranched aromatic polyimides using polyamic acid methyl ester precursors indicate the exploration of new materials for industrial applications (Yamanaka, Jikei, & Kakimoto, 2000). Similarly, the synthesis of Schiff bases and their evaluation for anticancer activity highlights the compound's relevance in medicinal chemistry, focusing on the structural variations to enhance therapeutic efficacy (Uddin et al., 2019).
Mechanistic Studies and Applications
Mechanistic studies and the applications of related compounds have been explored to understand their behavior in biological systems or as part of materials development. For example, the synthesis and tautomeric structures of some novel thiophene-based bis-heterocyclic monoazo dyes discuss the solvatochromic behavior and potential applications of these compounds as dyes, indicating the versatility of thiophene derivatives in various applications (Karcı & Karcı, 2012).
Structural Analysis and Properties
The structural analysis and properties of compounds structurally related or similar to the specified chemical are crucial for understanding their potential applications. The synthesis and crystal structures of derivatives of butyrate and 1,3-dioxane, for example, provide insights into the molecular configuration and potential reactivity of these compounds, which could inform further research into their applications (Jebas et al., 2013).
Properties
IUPAC Name |
methyl 2-[[2-[[5-[4-(diethylamino)phenyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N5O3S2/c1-7-16-36-28(22-12-14-23(15-13-22)35(8-2)9-3)33-34-31(36)41-19-26(37)32-29-27(30(38)39-6)25(18-40-29)24-17-20(4)10-11-21(24)5/h7,10-15,17-18H,1,8-9,16,19H2,2-6H3,(H,32,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQQLKUIJGNSHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=C(C(=CS3)C4=C(C=CC(=C4)C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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